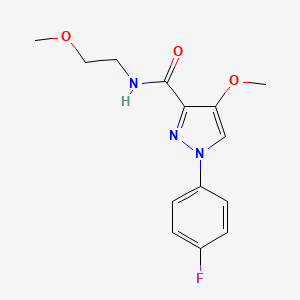
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, or 4-FMPE, is a novel molecule that has recently been studied for its potential applications in scientific research. 4-FMPE is a heterocyclic compound that has been found to possess various biological activities, such as anti-inflammatory and anti-cancer properties. It has also been studied for its potential applications in drug discovery and development.
科学的研究の応用
4-FMPE has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and development. It has been found to possess various anti-inflammatory and anti-cancer properties, which makes it a promising target for drug development. Additionally, 4-FMPE has been studied for its ability to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
作用機序
The mechanism of action of 4-FMPE is not yet fully understood. However, it is believed that 4-FMPE may act by inhibiting the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. Additionally, 4-FMPE has been found to interact with certain receptors, such as the PPARγ receptor, which could be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
4-FMPE has been found to possess various biochemical and physiological effects. In animal studies, 4-FMPE has been found to possess anti-inflammatory and anti-cancer properties. Additionally, 4-FMPE has been found to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
実験室実験の利点と制限
4-FMPE has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be synthesized in a variety of different methods. Additionally, it has been found to possess various biochemical and physiological effects, which makes it a promising target for drug development.
However, there are also some limitations to using 4-FMPE in lab experiments. The mechanism of action of 4-FMPE is not yet fully understood, and its effects on humans have not yet been studied. Additionally, 4-FMPE is not yet commercially available, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for 4-FMPE research. Further studies could be conducted to better understand the mechanism of action of 4-FMPE and its effects on humans. Additionally, further research could be conducted to determine the potential applications of 4-FMPE in drug discovery and development. Finally, further studies could be conducted to improve the synthesis methods of 4-FMPE and to make it more commercially available.
合成法
4-FMPE can be synthesized through a number of different methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of 4-fluorophenyl boronic acid with 1,3-diethoxy-2-methylprop-2-en-1-one in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere and yields the desired product in high yields. Other methods for the synthesis of 4-FMPE include the Biginelli reaction, the Ugi reaction, and the Pictet-Spengler reaction.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-20-8-7-16-14(19)13-12(21-2)9-18(17-13)11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELJPLWXWKSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)
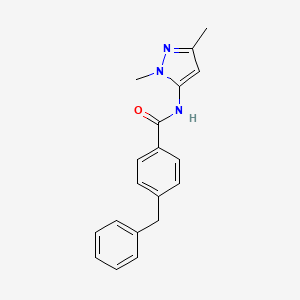
![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)
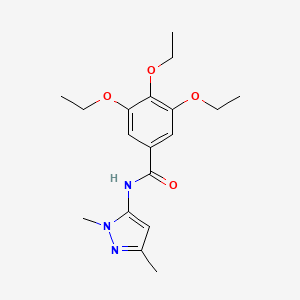
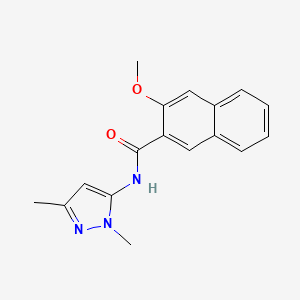
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6529717.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
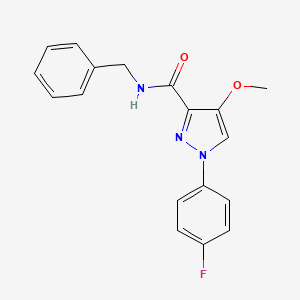
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)